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Compound of Interest

Compound Name: 3-Ethyl-2,3,5-trimethylheptane

Cat. No.: B14535098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

3-Ethyl-2,3,5-trimethylheptane (CAS No. 62198-57-6). Due to the limited availability of public

experimental spectral data for this specific compound, this document focuses on predicted

spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). The experimental methodologies outlined are based on established,

general protocols for the spectroscopic analysis of non-polar, saturated hydrocarbons and

serve as a foundational guide for researchers.

Compound Overview
Structure and Properties

3-Ethyl-2,3,5-trimethylheptane is a saturated acyclic hydrocarbon with the molecular formula

C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2][3][4] Its structure features a high degree

of branching, which influences its spectroscopic signatures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14535098?utm_src=pdf-interest
https://www.benchchem.com/product/b14535098?utm_src=pdf-body
https://www.benchchem.com/product/b14535098?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=62198-57-6
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethyl-2_3_5-trimethylheptane
https://www.chemsrc.com/en/cas/62198-57-6_216297.html
https://www.smolecule.com/products/s15117267
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14535098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₂H₂₆

IUPAC Name 3-ethyl-2,3,5-trimethylheptane

CAS Number 62198-57-6

Molecular Weight 170.33 g/mol

Appearance Predicted: Colorless liquid

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Ethyl-2,3,5-
trimethylheptane. These predictions are generated based on established principles of

spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton NMR) Predicted Chemical Shifts

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

CH₃ (C1, C2-CH₃) 0.8 - 0.9 Doublet / Triplet 6H

CH₃ (C3-CH₃, C5-

CH₃)
0.9 - 1.1 Singlet / Doublet 6H

CH₃ (C7) 0.8 - 0.9 Triplet 3H

CH₂ (C4, C6, Ethyl-

CH₂)
1.1 - 1.5 Multiplet 6H

CH (C2, C5) 1.5 - 1.8 Multiplet 2H

CH (Ethyl-CH) 1.3 - 1.6 Multiplet 1H

¹³C NMR (Carbon NMR) Predicted Chemical Shifts
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Carbon Predicted Chemical Shift (δ, ppm)

Primary (CH₃) 10 - 25

Secondary (CH₂) 25 - 45

Tertiary (CH) 30 - 50

Quaternary (C) 35 - 55

IR (Infrared) Spectroscopy Predicted Absorptions

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H Stretch (sp³) 2850 - 3000 Strong

C-H Bend (CH₃) 1370 - 1390 Medium

C-H Bend (CH₂) 1440 - 1480 Medium

Mass Spectrometry (MS) Predicted Fragmentation

m/z Interpretation

170 Molecular Ion [M]⁺

141 [M - C₂H₅]⁺

127 [M - C₃H₇]⁺

113 [M - C₄H₉]⁺

57 [C₄H₉]⁺ (t-butyl cation)

43 [C₃H₇]⁺ (propyl cation)

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for liquid, non-polar

organic compounds like 3-Ethyl-2,3,5-trimethylheptane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b14535098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14535098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethyl-2,3,5-trimethylheptane in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

The choice of solvent can influence chemical shifts.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of

1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

(hundreds to thousands) and a longer relaxation delay may be necessary to achieve an

adequate signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Chemical shifts are typically referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat 3-
Ethyl-2,3,5-trimethylheptane directly onto the ATR crystal (e.g., diamond or germanium).

Sample Preparation (Transmission - Salt Plates): Place a drop of the neat liquid sample

between two salt plates (e.g., NaCl or KBr) to create a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty spectrometer (or clean ATR

crystal). Then, record the sample spectrum. The instrument software will automatically ratio

the sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.
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Mass Spectrometry (MS)

Sample Introduction: For a volatile, non-polar compound like 3-Ethyl-2,3,5-
trimethylheptane, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred

method. The sample is injected into a gas chromatograph, which separates it from any

impurities before it enters the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for this type of compound. In EI, the

sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them

to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z, generating the mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

relationship between the different spectroscopic techniques for the characterization of 3-Ethyl-
2,3,5-trimethylheptane.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Structural Elucidation

3-Ethyl-2,3,5-trimethylheptane
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Caption: General workflow for spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b14535098?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14535098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Techniques

Information Obtained
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Caption: Relationship of spectroscopic techniques for structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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